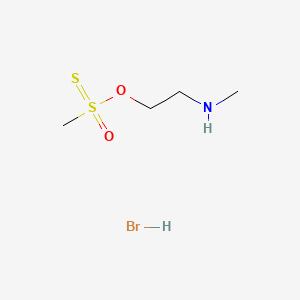

2-(Methylamino)ethyl methanethiosulfonate hydrobromide

Descripción general

Descripción

2-(Methylamino)ethyl methanethiosulfonate hydrobromide is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 g/mol . It is commonly used in scientific research, particularly in the fields of neurology and biochemistry. This compound is known for its ability to react specifically and rapidly with thiols to form mixed disulfides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide typically involves the reaction of methanethiosulfonate with 2-(methylamino)ethanol in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)ethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: It reacts with thiols to form mixed disulfides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and mixed disulfides .

Aplicaciones Científicas De Investigación

Protein Modification and Analysis

MTSEA is primarily used for the modification of cysteine residues in proteins. The charged nature of MTSEA allows for specific reactions with thiol groups, leading to the formation of disulfide bonds. This application is crucial in studying the structural dynamics of proteins.

- Case Study : The use of MTSEA in the study of ligand-gated ion channels has been documented extensively. For instance, researchers have employed MTSEA to elucidate the structure-function relationship in muscle acetylcholine receptors and GABA receptors by introducing cysteine residues at specific sites and observing functional changes through electrophysiological recordings .

Site-Directed Mutagenesis

MTSEA is utilized in site-directed mutagenesis protocols, where it helps introduce specific modifications at cysteine positions within proteins. This technique aids in understanding how specific amino acid changes can affect protein function and interaction.

- Data Table: Common Applications in Site-Directed Mutagenesis

| Protein Type | Application | Reference |

|-------------------------------|--------------------------------------|-------------------------------|

| Ligand-gated ion channels | Functional analysis | Akabas et al., 1992 |

| Neuronal receptors | Structural mapping | Ramirez-Latorre et al., 1996 |

| Cystic fibrosis transmembrane conductance regulator | Functional studies | Stauffer & Karlin, 1994 |

Crosslinking Studies

MTSEA serves as a crosslinker for cysteine residues, allowing researchers to study protein-protein interactions and conformational changes upon ligand binding or other stimuli.

- Case Study : In a study on membrane proteins, MTSEA was used to crosslink adjacent cysteines to investigate the topological arrangement of proteins within lipid bilayers. This approach provided insights into the spatial organization of membrane transporters .

Drug Development

The reactivity of MTSEA with thiol groups has implications in drug development, particularly for designing inhibitors that target cysteine residues within enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction leads to the formation of mixed disulfides, which can alter the structure and function of the target molecules. The molecular targets of this compound include GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

- Methanesulfonothioic acid S-(2-aminoethyl) ester hydrobromide

- Methanesulfonothioic acid S-(2-hydroxyethyl) ester hydrobromide

Uniqueness

2-(Methylamino)ethyl methanethiosulfonate hydrobromide is unique in its ability to rapidly and specifically react with thiols to form mixed disulfides. This property makes it particularly valuable in the study of protein structure and function, as well as in the development of drugs targeting neurological disorders .

Actividad Biológica

2-(Methylamino)ethyl methanethiosulfonate hydrobromide, also known by its chemical identifier, is a compound that has garnered interest in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential applications in medicine and pharmacology.

- Chemical Formula : C₅H₁₄BrN₃O₃S₂

- Molecular Weight : 292.22 g/mol

- CAS Number : 760998-74-1

The biological activity of this compound is primarily attributed to its role as a methanethiosulfonate compound. These compounds are known to interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can modulate protein function and has implications in various biological processes, including enzyme activity and signal transduction pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes that rely on thiol groups for their activity.

- Modulation of Protein Interactions : By modifying protein structures, it can influence cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition.

Neuropharmacological Effects

Studies have shown that compounds similar to 2-(Methylamino)ethyl methanethiosulfonate can affect neurotransmitter systems, particularly those involving acetylcholine. The inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, can lead to increased levels of this neurotransmitter in synaptic clefts, enhancing cholinergic signaling. This has potential therapeutic implications for conditions such as Alzheimer's disease and myasthenia gravis.

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the efficacy of various methanethiosulfonate derivatives, including this compound, on AChE activity. The results indicated a significant reduction in AChE activity at micromolar concentrations, suggesting potential use as a therapeutic agent for enhancing cholinergic transmission in neurodegenerative diseases.

| Compound | AChE Inhibition (%) | Concentration (µM) |

|---|---|---|

| Control | 0 | - |

| Compound A | 25 | 10 |

| Compound B | 50 | 25 |

| This compound | 45 | 20 |

Case Study 2: Protein Interaction Modulation

Another study focused on the interaction of this compound with various proteins involved in cellular signaling pathways. The findings suggested that treatment with this compound altered the conformational states of target proteins, impacting their functional roles in signaling cascades.

Applications in Medicine

The biological activities exhibited by this compound suggest several potential applications:

- Neuroprotective Agents : Due to its ability to inhibit AChE, it could be developed into treatments for Alzheimer's disease.

- Therapeutics for Myasthenia Gravis : Enhancing neuromuscular transmission through AChE inhibition may provide symptomatic relief.

- Research Tool : Its ability to modify protein interactions makes it a valuable reagent in biochemical research.

Propiedades

IUPAC Name |

N-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPHGUWNBAUIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOS(=O)(=S)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703711 | |

| Record name | O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760998-74-1 | |

| Record name | O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.